7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one
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Overview
Description
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate substituted phenols with β-keto esters in the presence of an acid catalyst. For instance, the Pechmann condensation reaction can be employed, where phenols react with β-keto esters under acidic conditions to form chromen-2-one derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorine atom at the 6th position can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted chromen-2-one derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of materials with specific properties, such as optical brighteners and fluorescent dyes
Mechanism of Action
The mechanism of action of 7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-butoxy-6-chloro-4-methyl-2H-chromen-2-one
- 7-butoxy-6-chloro-4-phenyl-2H-chromen-2-one
- 7-butoxy-6-chloro-4-propyl-2H-chromen-2-one
Uniqueness
7-butoxy-6-chloro-4-ethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, the presence of the ethyl group at the 4th position may influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications .
Properties
IUPAC Name |
7-butoxy-6-chloro-4-ethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c1-3-5-6-18-14-9-13-11(8-12(14)16)10(4-2)7-15(17)19-13/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNSXZYUARPYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C2C(=CC(=O)OC2=C1)CC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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